molecular formula C9H9BrN2O3 B1458637 methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide CAS No. 1788054-72-7

methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide

Katalognummer: B1458637
CAS-Nummer: 1788054-72-7
Molekulargewicht: 273.08 g/mol
InChI-Schlüssel: ATCGDKXNIMBJOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Structural Features:

  • Pyrrolo[3,2-c]pyridine scaffold : A tricyclic system combining a pyrrole and pyridine ring, with fusion at positions 3 and 2 of the pyridine.
  • Lactam functionality : The 2-oxo group introduces rigidity and hydrogen-bonding potential, critical for biological interactions.
  • Methyl ester : Enhances solubility and serves as a synthetic handle for further derivatization.
  • Hydrobromide salt : Improves crystallinity and stability for storage.
Property Value Source
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.083 g/mol
CAS Number 1788054-72-7
IUPAC Name Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide

The compound’s synthetic versatility is underscored by its use as a precursor for bioactive molecules, particularly in antitumor and kinase-targeted therapies.

Historical Context and Discovery

The compound emerged in the late 2010s as part of efforts to optimize pyrrolo[3,2-c]pyridine derivatives for medicinal applications. Its CAS registration in 2017 coincided with a surge in interest in rigid heterocycles for drug discovery. Early synthetic routes involved multi-step sequences, such as:

  • Nitration of 2-bromo-5-methylpyridine to form 2-bromo-5-methyl-4-nitropyridine 1-oxide.
  • Cyclization via iron-mediated reduction to yield the pyrrolo[3,2-c]pyridine core.
  • Esterification and salt formation to produce the final hydrobromide.

Recent advancements, such as copper/zinc-catalyzed annulation reactions, have streamlined synthesis, enabling gram-scale production. The compound’s design was motivated by the success of related scaffolds in targeting tubulin (e.g., combretastatin A-4 analogs) and epigenetic enzymes (e.g., LSD1 inhibitors).

Relevance in Organic Chemistry and Medicinal Science

Organic Chemistry Applications

The compound serves as a key intermediate in synthesizing complex heterocycles. Its methyl ester group facilitates cross-coupling reactions, while the lactam moiety participates in hydrogen-bond-driven self-assembly. For example:

  • Suzuki-Miyaura couplings : Introduction of aryl/heteroaryl groups at position 6 enhances structural diversity.
  • Ring-expansion reactions : Used to generate polycyclic frameworks for natural product synthesis.

Medicinal Chemistry Applications

The pyrrolo[3,2-c]pyridine core is a privileged structure in drug design due to its:

  • Tubulin-binding activity : Derivatives inhibit tubulin polymerization, disrupting cancer cell division (e.g., compound 10t , IC₅₀ = 0.12–0.21 μM against HeLa cells).
  • Kinase inhibition : Analogues exhibit nanomolar potency against FMS kinase (e.g., compound 1r , IC₅₀ = 30 nM), a target in inflammatory diseases.
  • Epigenetic modulation : Structural analogs act as reversible LSD1 inhibitors, showing promise in leukemia and small-cell lung cancer (e.g., compound 46 , IC₅₀ = 3.1 nM).
Application Example Compound Activity Source
Antitumor 10t Tubulin polymerization inhibitor (IC₅₀ = 0.12 μM)
Kinase Inhibition 1r FMS kinase inhibitor (IC₅₀ = 30 nM)
Epigenetic Therapy 46 LSD1 inhibitor (IC₅₀ = 3.1 nM)

These applications highlight the compound’s dual role as a synthetic building block and a pharmacophore in drug discovery.

Eigenschaften

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.BrH/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6;/h3-4H,2H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGDKXNIMBJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2CC(=O)NC2=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788054-72-7
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788054-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide (CAS Number: 1788054-72-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including synthesis, cytotoxicity, and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrN2O3C_9H_9BrN_2O_3 with a molecular weight of approximately 273.083 g/mol. The compound features a pyrrole ring fused with a pyridine structure, which is characteristic of many biologically active compounds.

PropertyValue
CAS Number 1788054-72-7
Molecular Formula C9H9BrN2O3
Molecular Weight 273.083 g/mol
Purity 97%

Synthesis

The synthesis of this compound typically involves cycloaddition reactions and can be derived from various starting materials. Recent studies have highlighted the use of mesoionic compounds in the synthesis process, which can enhance the yield and purity of the final product .

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine derivatives on various cell lines. The compound demonstrated notable cytotoxicity against human adenocarcinoma cell lines such as LoVo (colon cancer), SK-OV-3 (ovarian cancer), and MCF-7 (breast cancer). The IC50 values indicated a dose-dependent response in these cell lines:

Cell LineIC50 (µM)Observations
LoVo<100Significant cytotoxicity observed
SK-OV-3<150Moderate cytotoxic effects
MCF-7<200Lower sensitivity compared to LoVo

The study utilized the MTS assay to determine cell viability post-treatment with varying concentrations of the compound over different time periods .

The proposed mechanism for the biological activity of methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine derivatives includes interference with cellular metabolic pathways and induction of apoptosis in cancer cells. The structural features of the compound may allow it to interact with specific molecular targets involved in cell proliferation and survival pathways.

Case Studies

  • Case Study on Antitumor Activity :
    A study conducted on several pyrrolo derivatives revealed that methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine exhibited significant antitumor activity when compared to traditional chemotherapeutics like cisplatin and doxorubicin. The results indicated that this compound could potentially serve as a lead for developing new anticancer agents .
  • Toxicological Assessment :
    In a comparative toxicological assessment using crustacean and plant models (e.g., Artemia franciscana and Daphnia magna), the compound displayed low toxicity levels at concentrations exceeding those used in human cell line studies. This suggests a favorable safety profile for further pharmacological exploration .

Wissenschaftliche Forschungsanwendungen

Biological Applications

  • Anticancer Research :
    • Compounds similar to methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate have been studied for their potential as anticancer agents. For instance, pyrrolo[2,3-d]pyrimidine analogues have shown selective cellular uptake and antitumor efficacy in vivo, indicating that modifications to the pyrrole structure can enhance biological activity against cancer cells .
  • Antibacterial Activity :
    • Research indicates that derivatives of pyrrolo compounds exhibit antibacterial properties. A related study found that certain pyrrolobenzodiazepine compounds inhibit DNA gyrase and show potent antibacterial activity against Gram-positive strains with minimum inhibitory concentrations (MICs) lower than 0.125 μg/mL . This suggests that methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide may have similar applications in developing new antibacterial agents.

Synthetic Applications

  • Building Blocks in Organic Synthesis :
    • This compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity can be exploited in various organic reactions to create novel compounds with potential therapeutic applications .

Case Studies and Research Findings

StudyApplicationFindings
Study on Fluorinated Pyrrolo CompoundsAnticancerDemonstrated high potency and specificity for folate transporters in tumor cells .
Antibacterial Activity ResearchAntibacterialIdentified significant antibacterial activity against several strains with low MICs .
Synthetic MethodologiesOrganic SynthesisUtilized as a key intermediate for synthesizing diverse organic compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7)
  • Structural Differences : Replaces the methyl ester at position 6 with an ethyl ester at position 3 and substitutes the 2-oxo group with bromine.
  • Impact : The bromine enhances reactivity in cross-coupling reactions, while the ethyl ester may alter lipophilicity and metabolic stability .
  • Molecular Formula : C₁₁H₁₀BrN₂O₂; MW : 297.11 g/mol.
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1638760-65-2)
  • Structural Differences : Pyrrolo[2,3-b]pyridine core (vs. [3,2-c]) with bromine at position 3.
  • Impact : Altered ring fusion positions affect electronic properties and binding affinities in biological targets.
  • Molecular Formula : C₉H₇BrN₂O₂; MW : 255.07 g/mol .

Functional Group Variations

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde (CAS 1190312-27-6)
  • Structural Differences : Carboxaldehyde at position 3 (vs. methyl ester) and bromine at position 6.
  • Impact : The aldehyde enables nucleophilic additions, offering versatility in synthesizing derivatives. Bromine enhances electrophilic substitution reactivity .
  • Molecular Formula : C₈H₅BrN₂O; MW : 225.05 g/mol.
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 30062-34-1)
  • Structural Differences: A dihydropyridine ring (non-fused) with a 6-oxo group.
  • Impact : Reduced aromaticity compared to pyrrolopyridine derivatives, affecting stability and redox properties.
  • Molecular Formula: C₇H₇NO₃; MW: 153.14 g/mol .

Substituent and Salt Comparisons

5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (PBLJ2266)
  • CAS : 1467059-91-1; Molecular Formula : C₈H₇ClN₂ .
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate (CAS 1190862-33-9)
  • Structural Differences : Lacks the 2-oxo group and hydrobromide salt.
  • Molecular Formula : C₉H₈N₂O₂; MW : 176.17 g/mol .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Substituents Molecular Formula MW (g/mol)
Target Compound (1788054-72-7) Pyrrolo[3,2-c]pyridine 2-oxo, 6-COOMe, HBr salt C₉H₉BrN₂O₃ 273.08
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (1956319-09-7) Pyrrolo[3,2-c]pyridine 3-COOEt, 6-Br C₁₁H₁₀BrN₂O₂ 297.11
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1638760-65-2) Pyrrolo[2,3-b]pyridine 3-Br, 6-COOMe C₉H₇BrN₂O₂ 255.07

Table 2: Functional Group Impact on Reactivity

Functional Group Example CAS Reactivity Profile
Bromine 1956319-09-7 Facilitates cross-coupling reactions
Carboxaldehyde 1190312-27-6 Enables nucleophilic additions
Hydrobromide Salt 1788054-72-7 Enhances solubility and crystallinity

Vorbereitungsmethoden

Synthesis of Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine nucleus can be prepared by cyclization methods starting from appropriate aminopyridine derivatives or azaindole intermediates. For example, azaindole derivatives such as 1H-pyrrolo[2,3-b]pyridine undergo selective functionalization to yield related pyrrolo-pyridine structures. Suzuki coupling reactions are often employed to introduce aryl or heteroaryl substituents on the pyridine ring, using palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate as a base in dioxane/water solvent mixtures at elevated temperatures (80 °C to reflux) for several hours.

Esterification at the 6-Carboxylate Position

The methyl ester group at the 6-position is introduced either by esterification of the corresponding carboxylic acid or by using methylated starting materials such as methyl 4-bromo-2-methylbenzoate. Esterification is typically achieved by treatment with methanol under acidic or catalytic conditions or by using methylating reagents. This ester functionality improves the compound’s solubility and facilitates further chemical modifications.

Formation of the Hydrobromide Salt

The hydrobromide salt is formed by treating the free base of methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate with hydrobromic acid or hydrobromide salts under controlled conditions. This salt formation enhances the compound’s stability and solubility, which is important for handling and further synthetic applications.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C to reflux, 1-16 h For aryl substitution on pyrrolo-pyridine core
Bromination Bromine in chloroform or NBS, triethylamine, DCM or THF, 0 °C to room temp, 10 min to 16 h Selective bromination at specific ring positions
Tosylation p-Toluenesulfonyl chloride, aqueous NaOH, DCM, 0 °C to room temp, 1-12 h For protection or activation of nitrogen sites
Esterification Methanol, acidic or catalytic conditions To form methyl ester group at carboxyl position
Hydrobromide Salt Formation Hydrobromic acid or hydrobromide salts, methanol or suitable solvent Salt formation to improve solubility and stability

Research Findings and Optimization Notes

  • Catalyst Choice: Use of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) is critical for efficient Suzuki coupling, providing good yields and selectivity.

  • Temperature Control: Bromination and tosylation steps require precise temperature control (0 °C to room temperature) to prevent side reactions and decomposition.

  • Solvent Selection: Organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and dioxane are preferred for their ability to dissolve reactants and stabilize intermediates.

  • Reaction Time: Reaction times vary widely depending on step and reagent, from 10 minutes for bromination to up to 16 hours for coupling reactions, indicating the need for monitoring and optimization.

  • Salt Formation: Hydrobromide salt formation is typically conducted in methanol with hydrobromic acid, followed by isolation via filtration or crystallization, enhancing compound handling and storage.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Typical Yield Range
Pyrrolo[3,2-c]pyridine core synthesis Aminopyridine derivatives, cyclization reagents Core heterocycle formation 60-85%
Suzuki Coupling Pd catalyst, boronic acid, base, dioxane/water Aryl substitution on core 70-90%
Bromination Bromine or NBS, organic solvent, base Selective halogenation 65-80%
Esterification Methanol, acid catalyst Introduction of methyl ester 75-90%
Hydrobromide salt formation Hydrobromic acid, methanol Salt formation for stability >90%

Q & A

Q. What are the optimal synthetic routes for methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide?

  • Methodological Answer : Begin with computational reaction path searches using quantum chemical calculations (e.g., DFT) to predict feasible intermediates and transition states. Validate these predictions via iterative experimental trials, focusing on cyclization steps to form the pyrrolopyridine core. Optimize reaction conditions (solvent, temperature, catalyst) using high-throughput screening. ICReDD’s integrated computational-experimental framework can reduce trial-and-error inefficiencies by prioritizing pathways with low activation energies .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrrolopyridine scaffold and ester group. FT-IR can validate carbonyl (C=O) and bromide (HBr salt) functional groups. LC-MS or HRMS ensures molecular weight accuracy. Purity assessment requires HPLC with a C18 column (≥95% purity threshold). Cross-reference experimental spectra with simulated data from computational tools (e.g., Gaussian) to resolve ambiguities.

Q. How can researchers determine the compound’s solubility profile for in vitro assays?

  • Methodological Answer : Employ the shake-flask method : Dissolve the compound in buffers (pH 1–7.4) and measure saturation concentrations via UV-Vis spectroscopy. For low solubility, use HPLC-UV with a calibration curve. Include co-solvents (DMSO ≤1%) if needed, but validate biocompatibility in cell-based assays.

Q. What safety protocols are critical when handling hydrobromide salts?

  • Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation of HBr vapors. Wear acid-resistant gloves and goggles. Store the compound in a desiccator to prevent hygroscopic degradation. Pre-treat waste with neutralizing agents (e.g., sodium bicarbonate) before disposal.

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across different assay platforms?

  • Methodological Answer : Perform replicated analysis (e.g., triplicate runs) to rule out technical variability. Validate assay conditions: Check cell line viability, ligand stability, and solvent effects. Use meta-analysis to compare datasets, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. What computational strategies predict the compound’s reactivity in complex biological systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to model protein-ligand interactions and density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO). Train machine learning models on reaction databases (e.g., Reaxys) to predict hydrolysis or metabolic pathways. Validate predictions with LC-MS/MS metabolite profiling .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer : Use accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Apply Arrhenius kinetics to extrapolate shelf-life. For pH stability, incubate in simulated gastric/intestinal fluids and analyze by NMR for structural changes.

Q. How can crystallographic data elucidate the compound’s molecular interactions?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: methanol/water). Collect X-ray diffraction data (resolution ≤1.0 Å) and solve the structure using SHELX . Analyze hydrogen bonding (e.g., HBr’s Br⁻ interactions) and π-π stacking with PyMol. Compare experimental data with DFT-optimized geometries to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.